
MK-1903
Vue d'ensemble
Description
Ce composé a montré un potentiel significatif dans la réduction de la production de monophosphate d'adénosine cyclique (AMPc) induite par la forskoline dans des mesures de fluorescence résolues dans le temps uniformes utilisant des cellules d'ovaire de hamster chinois exprimant le récepteur humain .
Applications De Recherche Scientifique
MK 1903 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the hydroxy-carboxylic acid receptor 2.
Biology: Employed in research to understand the role of G protein-coupled receptor 109A in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to lipid metabolism and inflammation.
Industry: Utilized in the development of new drugs targeting the hydroxy-carboxylic acid receptor 2
Mécanisme D'action
Target of Action
MK-1903, also known as (4aR,5aR)-4,4a,5,5a-Tetrahydro-1H-cyclopropa(4,5)cyclopenta(1,2-C)pyrazole-3-carboxylic acid, is a potent and selective full agonist of the hydroxycarboxylic acid receptor 2 (HCA2, GPR109A) . This receptor is also known as NIACR1 . The primary role of HCA2 is to mediate neuroprotective and anti-inflammatory effects .
Mode of Action
This compound interacts with its target, the HCA2 receptor, by binding to it . This binding triggers a series of biochemical reactions that lead to the activation of the receptor . The activation of HCA2 has been shown to mediate neuroprotective and anti-inflammatory effects .
Biochemical Pathways
The activation of HCA2 by this compound affects several biochemical pathways. One of these is the cAMP pathway, where this compound exhibits greater potency than niacin in a whole cell HTRF-cAMP assay . The activation of HCA2 also leads to the increased expression of HCAR2, another hydroxy carboxylic acid (HCA) receptor .
Pharmacokinetics
It is soluble in dmso and ethanol, suggesting that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its neuroprotective and anti-inflammatory effects. For instance, in a study, it was found that the treatment with this compound increased the protein levels of HCAR2 in cultured rat microglia cells after Lipopolysaccharide (LPS) exposure . Moreover, HCAR2 stimulation prevented cells viability, morphological activation, and pro/anti-inflammatory mediators production in LPS-treated cells .
Analyse Des Réactions Chimiques
Le MK 1903 subit différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le MK 1903 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé d'outil pour étudier le récepteur 2 de l'acide hydroxy-carboxylique.
Biologie : Employé dans la recherche pour comprendre le rôle du récepteur 109A couplé aux protéines G dans divers processus biologiques.
Médecine : Investigated for its potential therapeutic effects in conditions related to lipid metabolism and inflammation.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur 2 de l'acide hydroxy-carboxylique
Mécanisme d'action
Le MK 1903 exerce ses effets en agissant comme un agoniste complet du récepteur 2 de l'acide hydroxy-carboxylique (HCA2). Ce récepteur est impliqué dans la régulation du métabolisme des lipides et de l'inflammation. En se liant au HCA2, le MK 1903 réduit la production de monophosphate d'adénosine cyclique (AMPc), ce qui affecte à son tour diverses voies de signalisation en aval .
Comparaison Avec Des Composés Similaires
Le MK 1903 est unique en raison de sa forte puissance et de sa sélectivité pour le récepteur 2 de l'acide hydroxy-carboxylique (HCA2). Des composés similaires comprennent :
Acide nicotinique :
BMS-903452 : Un agoniste puissant et sélectif du récepteur 119 couplé aux protéines G, qui diffère du MK 1903 en termes de sélectivité du récepteur
Le MK 1903 se distingue par sa plus grande puissance et sa sélectivité, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles.
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction du MK 1903 impliquent la préparation de l'acide (4aR,5aR)-4,4a,5,5a-tétrahydro-1H-cyclopropa[4,5]cyclopenta[1,2]pyrazole-3-carboxylique . Les méthodes détaillées de production industrielle ne sont pas facilement disponibles dans le domaine public, mais elles impliquent généralement des processus de synthèse organique en plusieurs étapes qui garantissent une grande pureté et un rendement élevé.
Propriétés
IUPAC Name |
(2R,4R)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-5-2-3-1-4(3)6(5)9-10-7/h3-4H,1-2H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTZNERBKDMLAP-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3=C(C2)C(=NN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C3=C(C2)C(=NN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268882-43-4 | |
| Record name | MK-1903 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268882434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-1903 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62N05GRI0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


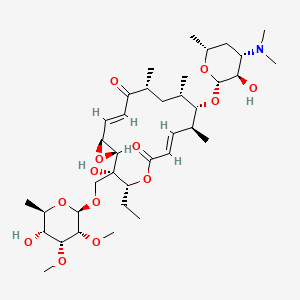

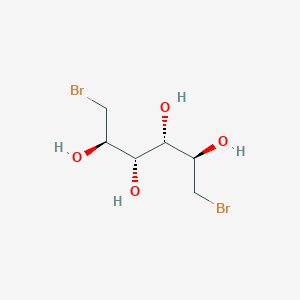
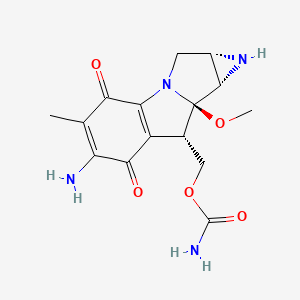
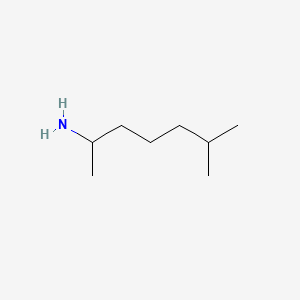



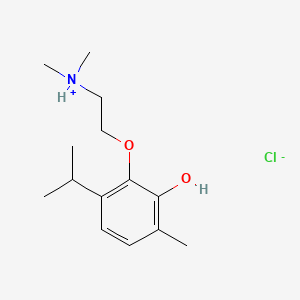


![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)


